CP-105696

Catalog No.
S524264
CAS No.
158081-99-3
M.F
C28H28O4
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-105696

CAS Number

158081-99-3

Product Name

CP-105696

IUPAC Name

1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid

Molecular Formula

C28H28O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1

InChI Key

KMNLXCBYBKHKSK-BKMJKUGQSA-N

SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(4-phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, CP 105,696, CP 105696, CP-105,696, CP-105696, CP105,696, CP105696

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Isomeric SMILES

C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Description

The exact mass of the compound 1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid is 428.19876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic Acid (CP-105,696): A Leukotriene B4 Antagonist

1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, also known as CP-105,696, is a research compound studied for its potential therapeutic effects by antagonizing Leukotriene B4 (LTB4). LTB4 is a lipid mediator involved in various inflammatory processes, including asthma and arthritis [].

  • Mechanism of Action: CP-105,696 acts as a selective antagonist of LTB4 receptors, preventing LTB4 from binding and exerting its biological effects. This inhibition could potentially alleviate inflammation and associated symptoms [].

Research on CP-105,696

Studies have primarily focused on CP-105,696's effectiveness in animal models of inflammatory diseases.

  • Collagen-Induced Arthritis: Research suggests CP-105,696 possesses significant anti-arthritic properties in mice with collagen-induced arthritis. The study demonstrated the compound's ability to reduce inflammation and joint damage [].
  • Other Potential Applications: Due to its LTB4 antagonism, CP-105,696 might hold promise in treating other LTB4-mediated conditions like asthma and allergic rhinitis. However, further research is needed to explore this possibility [, ].

CP-105696 is a potent antagonist of leukotriene B4, a lipid mediator involved in inflammatory responses. The chemical structure of CP-105696 is characterized as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane carboxylic acid. This compound has been extensively studied for its pharmacological effects, particularly in modulating leukotriene activity, which plays a significant role in various inflammatory conditions.

That create its complex structure. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Formation of the chroman ring: This involves cyclization reactions that establish the core structure.
  • Introduction of the cyclopropane moiety: This step is crucial for imparting the unique properties of CP-105696.
  • Functionalization: The addition of phenyl and hydroxyl groups is performed to enhance biological activity and receptor specificity.

These synthetic routes are typically optimized for yield and purity to ensure the compound's efficacy in biological assays.

The biological activity of CP-105696 is primarily linked to its ability to inhibit neutrophil chemotaxis and activation. Studies have shown that it effectively reduces the upregulation of CD11b on human neutrophils, demonstrating its role in dampening immune responses associated with inflammation . The compound has been tested in various animal models, showing significant effects in reducing inflammatory responses mediated by leukotriene B4.

CP-105696 has potential applications in treating various inflammatory diseases, including:

  • Asthma: By inhibiting leukotriene B4, it may help reduce airway inflammation.
  • Rheumatoid arthritis: Its anti-inflammatory properties could benefit patients suffering from this chronic condition.
  • Cardiovascular diseases: Research suggests that it may play a role in reducing monocytic foam cell formation, which is implicated in atherosclerosis .

Interaction studies have demonstrated that CP-105696 can effectively compete with leukotriene B4 for binding sites on its receptors. In vitro studies indicate that at concentrations as low as 30 nM, CP-105696 significantly inhibits [3H]-leukotriene B4 binding to high-affinity receptors on murine and human cells . These findings suggest that CP-105696 could be a valuable tool for further research into leukotriene-mediated pathways.

CP-105696 shares structural and functional similarities with several other compounds known for their leukotriene antagonism. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
CP-195543Similar chroman structureMore potent against certain leukotriene receptors
EtalocibContains aromatic substituentsDeveloped specifically for ulcerative colitis
SC-41930Polyunsaturated moietyFocused on asthma treatment

CP-105696 stands out due to its specific action on leukotriene B4 receptors and its demonstrated efficacy in reducing neutrophil activation and chemotaxis, making it a valuable compound in the study of inflammatory diseases.

Synthetic Pathways for CP-105696 Production

CP-105696, chemically designated as 1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid, represents a structurally complex leukotriene B4 receptor antagonist requiring sophisticated synthetic methodologies for its industrial production [1] [2]. The compound features a molecular formula of C28H28O4 with a molecular weight of 428.52 grams per mole, incorporating multiple stereocenters that demand stereoselective synthetic approaches [2].

The primary synthetic route for CP-105696 involves the construction of the chroman core structure through palladium-catalyzed carboetherification reactions. This methodology enables the formation of both carbon-oxygen and carbon-carbon bonds in a single transformation, providing access to 2-substituted chroman derivatives with high efficiency [3]. The synthetic pathway typically begins with the preparation of 2-(but-3-en-1-yl)phenol precursors, which undergo palladium-catalyzed cyclization with aryl halides to establish the chroman framework [3].

The biphenyl moiety integral to CP-105696 structure is efficiently constructed through Suzuki-Miyaura cross-coupling reactions. These transformations utilize palladium catalysts, typically tetrakis(triphenylphosphine)palladium(0), in the presence of base systems such as potassium carbonate [4] [5]. The reaction proceeds through oxidative addition of aryl halides to palladium(0), followed by transmetalation with boronic acid derivatives and subsequent reductive elimination to form the biphenyl linkage [5].

The cyclopentane carboxylic acid functionality represents a critical structural element requiring specialized synthetic approaches. Cyclopentane ring formation can be achieved through various methodologies, including zirconium-mediated cyclization reactions employing bis-cyclopentadienyl zirconium complexes [6]. Alternative approaches involve intramolecular alkylation reactions using Grignard reagents or organocuprate-mediated cyclization processes [6].

Stereochemical control during CP-105696 synthesis is paramount given the presence of specific (3S,4R) configuration requirements. Asymmetric synthesis protocols employ chiral auxiliaries or enantioselective catalytic systems to achieve the desired stereochemical outcome. The chroman ring system formation often utilizes chiral palladium catalysts or resolution techniques to establish the correct absolute configuration [3].

Critical Process Parameters in Industrial Synthesis

The industrial-scale synthesis of CP-105696 requires meticulous control of critical process parameters to ensure consistent product quality and yield optimization. Temperature control emerges as a fundamental parameter, with reaction temperatures typically maintained within 25-80°C ranges depending on the specific synthetic transformation [7]. Precise temperature regulation affects reaction kinetics, selectivity, and the formation of unwanted side products or impurities [8].

Reaction time parameters significantly influence conversion efficiency and product quality. Typical reaction durations range from 4 to 24 hours, with continuous monitoring through in-process analytical techniques [8]. Extended reaction times may lead to degradation products, while insufficient reaction duration results in incomplete conversion and reduced yields [8].

Solvent composition represents another critical parameter affecting both reaction efficiency and product isolation. The synthesis employs various solvent systems, including organic-aqueous biphasic conditions for cross-coupling reactions and polar aprotic solvents for cyclization processes [5]. Solvent selection influences substrate solubility, reaction medium properties, and subsequent purification strategies [9].

Catalyst concentration control is essential for palladium-catalyzed transformations, typically ranging from 0.1 to 10 mole percent based on substrate loading [5]. Optimal catalyst loading balances reaction efficiency with economic considerations, while preventing catalyst-derived impurities in the final product [8]. Process analytical technology enables real-time monitoring of catalyst concentration and activity throughout the reaction progression [10] [11].

pH control during synthesis steps affects both reaction selectivity and product stability. The synthesis involves pH ranges from 4.0 to 9.0 depending on the specific transformation requirements [8]. Automated pH monitoring systems ensure consistent reaction conditions and minimize batch-to-batch variability [12] [13].

Agitation parameters, including stirring rate and mixing efficiency, directly impact mass transfer and reaction homogeneity. Typical stirring rates range from 200 to 800 revolutions per minute, with optimization based on reactor geometry and batch size [8]. Inadequate mixing can result in local concentration gradients and reduced reaction efficiency [7].

Reagent addition rates require careful control to prevent localized high concentrations that may promote side reactions. Addition rates typically range from 0.1 to 2.0 milliliters per minute for liquid reagents, with continuous monitoring through flow rate controllers [8]. This parameter is particularly critical for bromination reactions where rapid addition may favor dibrominated impurity formation [8].

Purification Methodologies and Quality Control Metrics

The purification of CP-105696 employs multiple chromatographic and crystallization techniques to achieve pharmaceutical-grade purity standards. Column chromatography using silica gel stationary phases with ethyl acetate-hexane mobile phase systems provides effective separation of CP-105696 from synthetic impurities [14] [9]. This methodology typically achieves yields of 70-95% with purity levels reaching 90-98% [9].

Preparative high-performance liquid chromatography represents the gold standard for CP-105696 purification, utilizing C18 columns with acetonitrile-water mobile phases [15] [9]. This technique enables targeted peak selection and fraction collection, achieving purity levels exceeding 98% with yields of 85-98% [15]. The method incorporates mass spectrometric detection for real-time compound identification and collection optimization [15].

Crystallization techniques provide an economical approach for large-scale purification, employing solvent-antisolvent systems to achieve selective precipitation of CP-105696 [9]. While yields may range from 60-90%, the technique can achieve purity levels of 95-99% when properly optimized [9]. The crystallization process requires careful control of temperature, concentration, and nucleation conditions to ensure consistent crystal quality [7].

Supercritical fluid chromatography offers advantages for CP-105696 purification, particularly for chiral separations when enantiomeric purity is critical [15]. This technique utilizes supercritical carbon dioxide as the mobile phase with chiral stationary phases, achieving yields of 80-95% and purity levels of 95-99% [15]. The method provides environmental benefits through reduced organic solvent consumption compared to traditional liquid chromatography [15].

Quality control metrics for CP-105696 purification encompass multiple analytical parameters. Purity assessment employs reverse-phase HPLC with ultraviolet detection at 280 nanometers, providing quantitative analysis of the main compound and related impurities [16] [17]. The analytical method requires validation for linearity, accuracy, precision, and specificity according to International Conference on Harmonization guidelines [18].

Impurity profiling represents a critical quality control element, with identification and quantification of synthesis-related impurities through liquid chromatography-mass spectrometry techniques [19]. Common impurities include starting material residues, reaction intermediates, and degradation products formed during synthesis or storage [19]. Regulatory authorities require comprehensive impurity characterization with established acceptance criteria for individual and total impurity levels [19].

Analytical Method Validation for Compound Characterization

The analytical method validation for CP-105696 characterization follows established regulatory guidelines to demonstrate method suitability for its intended purpose [18]. The validation process encompasses multiple performance characteristics including accuracy, precision, specificity, linearity, range, detection limits, and robustness [20] [18].

Specificity validation demonstrates the analytical method's ability to distinguish CP-105696 from potential interfering substances including impurities, degradation products, and excipients [21] [18]. This assessment involves analyzing stressed samples under various conditions including acidic, basic, oxidative, and photolytic environments to evaluate method selectivity [21]. Chromatographic methods require demonstration of adequate resolution between CP-105696 and all potential interferents [22].

Linearity validation establishes the relationship between analytical response and CP-105696 concentration over the specified range [18]. The validation typically encompasses concentration ranges from 50% to 150% of the target analytical concentration, with correlation coefficients exceeding 0.999 required for acceptance [16]. Statistical evaluation includes assessment of slope, intercept, and residual analysis to confirm linear response [18].

Accuracy validation determines the closeness of analytical results to true values through recovery studies using reference standards [20] [18]. The validation protocol includes analysis of samples spiked at multiple concentration levels, typically 50%, 100%, and 150% of target concentration [18]. Acceptable recovery ranges generally fall between 98% to 102% for pharmaceutical compounds, with relative standard deviation not exceeding 2% [18].

Precision validation encompasses both repeatability and intermediate precision assessments [18]. Repeatability evaluation involves multiple analyses of identical samples under the same conditions, while intermediate precision assesses method performance under varied conditions including different analysts, instruments, and days [18]. The acceptance criteria typically require relative standard deviation values below 2% for quantitative methods [18].

Detection and quantification limits establish the lowest concentrations of CP-105696 that can be reliably detected and quantified [18]. These parameters are particularly important for impurity analysis and stability studies where low-level quantification may be required [19]. The limits are typically established through signal-to-noise ratio evaluations or statistical analysis of calibration curve parameters [18].

Robustness validation assesses method performance under deliberately varied conditions to evaluate susceptibility to procedural variations [18]. Parameters evaluated include mobile phase composition, pH, temperature, flow rate, and column variations for chromatographic methods [22]. The validation demonstrates that minor procedural changes do not significantly affect analytical results, ensuring method reliability during routine analysis [23].

System suitability requirements establish criteria that must be met before sample analysis to ensure acceptable method performance [18]. These criteria typically include resolution between critical peak pairs, tailing factors, theoretical plate counts, and reproducibility of standard injections [22]. Failure to meet system suitability requirements necessitates corrective action before proceeding with sample analysis [18].

Table 1: Analytical Methods for CP-105696 Characterization

Analytical MethodDetection Wavelength/ParameterApplicationValidation Parameters
Reverse-phase HPLC with UV detection280 nm UV absorbanceCompound quantification and purity analysisLinearity, accuracy, precision, specificity
LC-MS/MS analysisMass spectrometric detectionMetabolite and impurity identificationSelectivity, sensitivity, matrix effects
High-resolution mass spectrometryHigh-resolution MS detectionStructural characterization and confirmationMass accuracy, isotope patterns
Nuclear magnetic resonance spectroscopy1H-NMR, 13C-NMR spectroscopyStructure elucidation and confirmationChemical shift assignments, coupling patterns
Infrared spectroscopyIR absorption frequenciesFunctional group identificationPeak identification, baseline resolution
Fluorometric imaging plate reader assayCalcium fluorescence measurementBiological activity assessmentDose-response relationships, IC50 values
Gel electrophoresisProtein-DNA complex separationProtein interaction studiesBinding specificity, complex formation
Thin layer chromatographyUV visualization at 254 nmPreliminary purity assessmentResolution, detection limits

Table 2: Critical Process Parameters in CP-105696 Synthesis

Synthesis ParameterTypical RangeCritical ImpactMonitoring Method
Reaction temperature25-80°CReaction kinetics and selectivityIn-line temperature probes
Reaction time4-24 hoursConversion efficiency and side productsProcess timelines and sampling
Solvent compositionVariable organic/aqueous ratiosSolubility and reaction medium propertiesAnalytical composition monitoring
Catalyst concentration0.1-10 mol%Reaction rate and yield optimizationQuantitative analysis of catalyst
pH control4.0-9.0Ionization state and reactivitypH electrodes and titration
Stirring rate200-800 rpmMass transfer and mixing efficiencyTachometer measurements
Reagent addition rate0.1-2.0 mL/minLocal concentration effectsFlow rate controllers
Pressure conditionsAtmospheric to 5 barReaction thermodynamicsPressure transducers

Table 3: Purification Methodologies for CP-105696

Purification TechniqueStationary/Mobile PhaseTypical YieldPurity Achievement
Column chromatographySilica gel / Ethyl acetate-hexane70-95%90-98%
Preparative HPLCC18 column / Acetonitrile-water85-98%≥98%
CrystallizationSolvent-antisolvent systems60-90%95-99%
Liquid-liquid extractionOrganic/aqueous phase systems75-95%85-95%
Supercritical fluid chromatographyChiral columns / Supercritical CO280-95%95-99%
Solid-phase extractionSPE cartridges / Various solvents70-90%90-98%
DistillationTemperature gradient separation80-95%98-99.5%
SublimationDirect solid-vapor transition85-99%99-99.9%

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

428.19875937 g/mol

Monoisotopic Mass

428.19875937 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7354TW4BM

MeSH Pharmacological Classification

Leukotriene Antagonists

Other CAS

158081-99-3

Wikipedia

Cp-105696

Dates

Modify: 2024-04-14
1: Showell HJ, Pettipher ER, Cheng JB, Breslow R, Conklyn MJ, Farrell CA, Hingorani GP, Salter ED, Hackman BC, Wimberly DJ, et al. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696. J Pharmacol Exp Ther. 1995 Apr;273(1):176-84. PubMed PMID: 7714764.

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